molecular formula C20H20N2O4 B2893497 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2034318-34-6

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2893497
CAS No.: 2034318-34-6
M. Wt: 352.39
InChI Key: HOGKRPINSLWZSQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylpropyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylpropyl moiety.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
  • 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide
  • 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea

Uniqueness

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-14-20(24,16-10-6-3-7-11-16)13-21-19(23)17-12-18(26-22-17)15-8-4-2-5-9-15/h2-12,24H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKRPINSLWZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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